AlgR1 protein - 123082-41-7

AlgR1 protein

Catalog Number: EVT-1511584
CAS Number: 123082-41-7
Molecular Formula: C15H12N2O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

AlgR1 can be synthesized using various methods, primarily through recombinant DNA technology. The gene encoding AlgR1 can be cloned into expression vectors, such as those based on Escherichia coli, allowing for high-level production. Following transformation into competent E. coli cells, the protein can be induced using IPTG (isopropyl β-D-1-thiogalactopyranoside) under the control of a suitable promoter, such as the tac promoter. The protein is typically purified using affinity chromatography techniques that exploit specific tags or properties of the protein .

Technical Details

  • Cloning Vector: Use of plasmid vectors with appropriate antibiotic resistance markers.
  • Expression Host: Escherichia coli is commonly used due to its rapid growth and well-established protocols.
  • Induction Method: IPTG induction allows for controlled expression of the target protein.
  • Purification Techniques: Common methods include affinity chromatography and size-exclusion chromatography to isolate AlgR1 from other cellular proteins.
Molecular Structure Analysis

The structure of AlgR1 has been characterized through various biochemical techniques, including X-ray crystallography and NMR spectroscopy. The protein typically exists as a monomer in solution and contains distinct domains responsible for DNA binding and regulatory functions.

Structure Data

  • Molecular Weight: Approximately 24 kDa.
  • Amino Acid Composition: Contains conserved regions characteristic of response regulators, including a receiver domain and an output domain.
  • Binding Sites: AlgR1 binds specifically to DNA sequences located upstream of the algD and algC genes, which are critical for alginate biosynthesis .
Chemical Reactions Analysis

AlgR1 acts primarily through phosphorylation-dephosphorylation cycles, which are central to its function as a response regulator. In the presence of environmental signals (e.g., high osmolarity), AlgR1 undergoes phosphorylation by its cognate histidine kinase, leading to an active form that can bind to DNA and promote transcription of alginate biosynthetic genes.

Technical Details

  • Phosphorylation Reaction: AlgR1 receives a phosphate group from a histidine kinase, typically resulting in conformational changes that enhance its DNA-binding affinity.
  • Dephosphorylation Reaction: Involves the removal of the phosphate group by phosphatases, reverting AlgR1 to its inactive state.
Mechanism of Action

The mechanism by which AlgR1 regulates gene expression involves several key steps:

  1. Signal Reception: Environmental cues such as increased osmolarity are detected by the histidine kinase associated with AlgR1.
  2. Phosphorylation: The histidine kinase phosphorylates AlgR1, activating it.
  3. DNA Binding: The phosphorylated form of AlgR1 binds to specific promoter regions (e.g., algD and algC), enhancing transcription.
  4. Gene Activation: This binding leads to increased production of enzymes required for alginate synthesis .

Data

  • Binding studies have shown that phosphorylation significantly increases the affinity of AlgR1 for its target DNA sequences.
Physical and Chemical Properties Analysis

AlgR1 exhibits several physical and chemical properties that are important for its function:

  • Solubility: Generally soluble in aqueous buffers at physiological pH.
  • Stability: Stability can vary with temperature and ionic strength; optimal conditions are typically determined empirically.
  • pH Sensitivity: Activity may be influenced by pH levels; optimal activity often occurs around neutral pH.

Relevant Data

  • Stability assays indicate that AlgR1 maintains functionality across a range of temperatures but may denature at extremes.
Applications

AlgR1 has significant scientific applications:

  • Biotechnology: Used in studies related to biofilm formation and microbial pathogenesis, particularly in cystic fibrosis research.
  • Synthetic Biology: Potentially employed in engineering microbial strains for enhanced alginate production or other bioproducts.
  • Drug Development: Understanding AlgR1's role could lead to novel therapeutic strategies targeting Pseudomonas aeruginosa infections.
Introduction to AlgR1 Protein in Bacterial Regulatory Systems

Evolutionary Conservation of AlgR1 in γ-Proteobacteria

AlgR1 exhibits significant evolutionary conservation across γ-Proteobacteria, a class of Gram-negative bacteria including P. aeruginosa, Escherichia coli, and Salmonella enterica. It shares structural and functional homology with response regulators OmpR and NtrC, particularly within the receiver (REC) and DNA-binding effector domains [1] [7]. The N-terminal REC domain contains a conserved aspartate residue (Asp-54) essential for phosphorylation-mediated activation, while the C-terminal helix-turn-helix (HTH) domain facilitates sequence-specific DNA binding [5] [8]. Genomic analyses reveal AlgR1 orthologs in >95% of P. aeruginosa strains and conserved binding motifs (e.g., CCGTTCGTC) in promoter regions of target genes across species [7] [8]. This conservation underscores its fundamental role in bacterial environmental sensing.

Table 1: Evolutionary Features of AlgR1 Homologs in γ-Proteobacteria

SpeciesProtein NameIdentity (%)Conserved DomainsBiological Function
P. aeruginosaAlgR1100REC, HTHAlginate synthesis, biofilm
E. coliOmpR68REC, HTHOsmolarity adaptation
S. entericaPhoP62REC, HTHMagnesium homeostasis, virulence
K. pneumoniaeKvgR71REC, HTHCapsule polysaccharide synthesis

Classification Within Two-Component Signal Transduction Systems

AlgR1 is classified as an OmpR-type response regulator within bacterial TCSs, characterized by:

  • Structural Architecture: Comprises an N-terminal REC domain (phosphoacceptor site) and a C-terminal HTH DNA-binding domain [1] [5]. Phosphorylation at Asp-54 induces dimerization and conformational changes that enhance DNA-binding affinity [5].
  • Functional Mechanism: Under osmotic stress or biofilm-inducing conditions, the membrane-bound sensor kinase AlgZ autophosphorylates a histidine residue, subsequently transferring the phosphate group to AlgR1. Phosphorylated AlgR1 (AlgR1~P) binds tandem sites in the algD promoter at positions –458 and –382 upstream of the transcription start site, activating alginate biosynthesis genes [1] [7].
  • Regulatory Complexity: AlgR1 activity is modulated by:
  • Phosphorylation status: Non-phosphorylated AlgR1 preferentially activates pathways like twitching motility, while AlgR1~P upregulates alginate production [5].
  • Inhibitors: Halogenated phenyl-thiazoles block AlgR1 phosphorylation and DNA binding, suppressing alginate synthesis [2] [4].

Table 2: Functional Domains of AlgR1 and Regulatory Partners

Domain/PartnerFunctionRegulatory Outcome
REC domainPhosphoacceptor site (Asp-54)Dimerization, DNA-binding activation
HTH domainBinds CCGTTCGTC motifs in DNATranscriptional activation of algD/algC
AlgZ (FimS)Sensor kinase; phosphorylates AlgR1Stress-responsive alginate production
Oleic acidInhibits AlgR1~P binding to DNAAttenuation of biofilm formation

Role in Pseudomonas aeruginosa Pathogenesis

AlgR1 orchestrates key virulence pathways in P. aeruginosa through direct transcriptional control:

  • Biofilm Matrix Production: AlgR1 binds the algD promoter, activating alginate biosynthesis. Strains lacking functional AlgR1 exhibit non-mucoid phenotypes and impaired biofilm integrity [1] [5]. Dual binding sites (–458 and –382) enable synergistic activation, with deletion of either site reducing algD expression by >50% [1] [7].
  • Metabolic Adaptation: Under oxidative stress, non-phosphorylated AlgR1 upregulates class Ia (nrdAB) and class II (nrdJab) ribonucleotide reductases (RNRs), ensuring DNA synthesis and repair during infection [5]. This regulation is critical for survival in hostile host environments like the cystic fibrosis lung.
  • Virulence Coordination: AlgR1 integrates with global regulatory networks:
  • Directly activates algC, which synthesizes alginate and lipopolysaccharide (LPS) [5].
  • Modulates type IV pili for twitching motility and initial surface attachment [8].
  • Co-regulates the las and rhl quorum-sensing systems via hierarchical interactions with master regulators like LasR and RhlR [8].

Table 3: AlgR1-Regulated Virulence Factors in P. aeruginosa

Target OperonFunctionBinding Site PositionActivation Signal
algD-algAAlginate biosynthesis–458, –382High osmolarity, oxidative stress
algCMannose-6-phosphate isomerase–350Biofilm formation
nrdABClass Ia ribonucleotide reductase–115*Oxidative stress (AlgR1~P dependent)
nrdJabClass II ribonucleotide reductase–220*Anaerobic conditions

*Predicted positions based on ChIP-seq data [5] [8].

AlgR1’s centrality in P. aeruginosa pathogenicity is highlighted by its designation among 24 master virulence regulators in global TRN analyses [8]. Its role in bridging antibiotic resistance (e.g., through RNR-mediated DNA repair) and biofilm persistence makes it a high-priority target for novel anti-infectives [4] [6].

Concluding Remarks

AlgR1 exemplifies the sophistication of bacterial TCSs, evolving conserved mechanisms to control virulence across γ-Proteobacteria. Its dual regulation of biofilm matrices and stress response pathways underscores its importance in P. aeruginosa persistence. Future therapeutic strategies targeting AlgR1 phosphorylation or DNA binding—such as engineered thiazole inhibitors—could disrupt virulence without directly threatening bacterial survival, potentially mitigating resistance development [2] [4].

Properties

CAS Number

123082-41-7

Product Name

AlgR1 protein

Molecular Formula

C15H12N2O2

Synonyms

AlgR1 protein

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